2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4
Brand Name: Vulcanchem
CAS No.: 1794883-65-0
VCID: VC0119479
InChI: InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D
SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O
Molecular Formula: C14H10O5
Molecular Weight: 262.253

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4

CAS No.: 1794883-65-0

Cat. No.: VC0119479

Molecular Formula: C14H10O5

Molecular Weight: 262.253

* For research use only. Not for human or veterinary use.

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 - 1794883-65-0

Specification

CAS No. 1794883-65-0
Molecular Formula C14H10O5
Molecular Weight 262.253
IUPAC Name 2,3,4,5-tetradeuterio-6-(2,4-dihydroxybenzoyl)benzoic acid
Standard InChI InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D
Standard InChI Key KIEFFPFIBREPIX-RHQRLBAQSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 is a deuterated derivative of 2-(2,4-dihydroxybenzoyl)benzoic acid. The molecule consists of a benzoic acid moiety with a 2,4-dihydroxybenzene group attached via a carbonyl linkage. The "d4" designation indicates the presence of four deuterium atoms, which replace four hydrogen atoms in the molecular structure. The compound maintains the core structure of the parent molecule while incorporating stable isotope labeling.

The molecule features several key functional groups:

  • A carboxylic acid group (-COOH) on the benzoic acid moiety

  • A ketone linkage connecting the two aromatic rings

  • Two hydroxyl groups at positions 2 and 4 of the benzoyl moiety

  • Four deuterium atoms strategically positioned within the structure

Physical Properties

While specific physical property data for 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 is limited in the available search results, this compound is expected to share similar characteristics with its non-deuterated analog, with slight modifications due to the isotope effect. The molecule likely exists as a crystalline solid under standard conditions, with solubility properties influenced by its carboxylic acid and hydroxyl functional groups.

Synthesis Methodologies

Molten State Synthesis Approach

Based on synthesis methods for structurally related compounds, 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 could potentially be synthesized through a modified molten state reaction. A similar approach has been documented for the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, which involves the reaction of phthalic anhydride with a substituted phenol derivative .

The general reaction pathway would involve:

  • Reaction of deuterated 2,4-dihydroxyphenol with phthalic anhydride

  • Heating the mixture to achieve a molten state (100-130°C)

  • Formation of the target compound through an electrophilic aromatic substitution

  • Post-reaction processing including pH adjustment, filtration, and recrystallization

This approach offers several advantages including simplified operations, shorter reaction times, and reduced environmental impact due to minimal solvent usage .

Isotopic Labeling Considerations

The incorporation of deuterium atoms requires specialized techniques to ensure precise placement within the molecular structure. Possible approaches include:

  • Starting with pre-deuterated precursors

  • Catalytic hydrogen-deuterium exchange reactions

  • Custom synthesis using deuterated reagents under controlled conditions

Analytical Characterization Methods

Mass Spectrometry Analysis

Mass spectrometry represents a critical technique for the characterization of deuterium-labeled compounds. The mass spectral data can provide definitive confirmation of successful deuteration. For benzoic acid derivatives, ratios of isotopically labeled compounds can be precisely determined, as demonstrated in similar studies where ratios of [16O2]-benzoic acid to [18O, 16O]-benzoic acid were measured at 1:9 and 1:12 .

NMR Spectroscopy

NMR spectroscopy would be particularly valuable for confirming the position of deuterium atoms within the molecular structure. The absence of signals at specific positions in 1H-NMR spectra, coupled with characteristic signals in 2H-NMR (deuterium NMR), would provide definitive evidence for successful deuteration.

Applications in Research and Development

Peptide Screening and Protein Interaction Studies

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 has potential applications in peptide screening for protein interaction and functional analysis studies. This type of application is particularly relevant in the field of agent research and development, as noted in pharmaceutical contexts .

Metabolic Studies and Pharmacokinetics

Deuterated compounds serve as valuable tools in metabolic studies due to their ability to be distinguished from non-deuterated analogs via mass spectrometry. The incorporation of four deuterium atoms in 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 would make it an excellent candidate for:

  • Tracing metabolic pathways

  • Determining pharmacokinetic parameters

  • Studying drug-drug interactions

  • Evaluating metabolic stability

Reference Standards for Analytical Methods

Structure-Activity Relationships

Functional Group Contributions

The presence of two hydroxyl groups at positions 2 and 4 of the benzoyl moiety confers specific chemical properties to the molecule. These hydroxyl groups can participate in hydrogen bonding interactions, potentially influencing:

  • Binding affinity to target proteins

  • Solubility characteristics

  • Chemical reactivity

  • Crystallization behavior

The carbonyl linkage between the two aromatic rings provides structural rigidity while serving as a potential hydrogen bond acceptor.

Comparison with Related Compounds

While structurally distinct, some insights can be drawn from the related compound 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. The synthesis of this compound involves specific reaction conditions, including a material ratio of 3-N,N-diethylaminophenol to phthalic anhydride of 1:1~1:1.4 and a reaction temperature of 100-130°C . These parameters might serve as a starting point for optimizing the synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4.

Current Research and Future Directions

Emerging Applications

As of April 2025, deuterated compounds continue to gain importance in pharmaceutical research, particularly in the development of deuterated drugs with potentially improved pharmacokinetic profiles. 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 may find applications in:

  • Development of stable isotope-labeled internal standards

  • Metabolite identification studies

  • Custom synthesis services for research laboratories

  • Investigation of kinetic isotope effects

Integration with Advanced Analytical Platforms

The integration of deuterated standards like 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 with advanced analytical platforms continues to evolve. These platforms include:

  • High-resolution mass spectrometry systems

  • Hyphenated techniques (LC-MS/MS, GC-MS)

  • Automated sample preparation systems

  • Data processing algorithms for isotope pattern recognition

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